Rosuvastatin D6 Sodium Enables SLE Methods to Achieve 1.6× Higher Extraction Recovery and 3× Lower Matrix Effect Compared to LLE
In a head-to-head comparison of extraction methods for rosuvastatin from human plasma, the use of Rosuvastatin D6 Sodium as the internal standard enabled Supported Liquid Extraction (SLE) to outperform Liquid-Liquid Extraction (LLE) across all key validation parameters. SLE achieved superior extraction recovery (96.3% vs. 60.0%), better precision (RSD 11.9% vs. 13.6%), and a dramatically lower absolute matrix effect (12.7% vs. −36.7%) at the low QC level of 0.3 ng/mL rosuvastatin [1]. Accuracy was comparable between methods (109.3% vs. 92.8%). The method was fully validated according to ICH M10 guidelines and applied to thirty clinical plasma samples from myocardial infarction patients receiving high-dose rosuvastatin therapy [2].
| Evidence Dimension | Extraction recovery |
|---|---|
| Target Compound Data | 96.3% (SLE method using Rosuvastatin D6 Sodium as IS) |
| Comparator Or Baseline | 60.0% (LLE method using Rosuvastatin D6 Sodium as IS) |
| Quantified Difference | SLE achieved 1.6× higher recovery; SLE showed 14.6% higher rosuvastatin responses consistently in clinical samples |
| Conditions | EDTA human plasma; 0.3 ng/mL QC sample; LC-MS/MS with positive ESI; validated per ICH M10 guidelines |
Why This Matters
Superior extraction recovery and lower matrix effect directly translate to more accurate and reproducible quantification at low concentrations, which is critical for pharmacokinetic studies and therapeutic drug monitoring of rosuvastatin.
- [1] Dermota T, et al. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction. J Mass Spectrom Adv Clin Lab. 2025;36:29-36. View Source
- [2] Dermota T, et al. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction. J Mass Spectrom Adv Clin Lab. 2025;36:29-36. (Highlights). View Source
